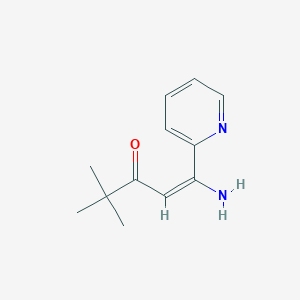
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has shown potential in scientific research applications. This compound is a pyridine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
The mechanism of action for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. One area of focus could be the development of more potent and selective acetylcholinesterase inhibitors based on the structure of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. Another area of focus could be the development of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one-based therapies for neurological disorders and cancer. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one and its potential toxicity.
Métodos De Síntesis
The synthesis method for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves the reaction of 2-pyridinecarboxaldehyde with 4,4-dimethyl-1-penten-3-one in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one.
Aplicaciones Científicas De Investigación
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in treating cancer and inflammation.
Propiedades
IUPAC Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-9(13)10-6-4-5-7-14-10/h4-8H,13H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRVMIVQDZHCG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=CC=N1)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)



![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)


![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)